N'-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzylidene group attached to a pyrazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N’-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other hydrazone derivatives, such as:
N’-(5-Chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide: Known for its antibacterial and antifungal activities.
N’-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide: Exhibits similar chemical reactivity and biological properties.
N’-(2,4-Dichlorobenzylidene)-2-(4-toluidino)acetohydrazide: Used in the development of new materials and as a ligand in coordination chemistry.
The uniqueness of N’-(2,4-Dichlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303108-00-1 |
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Molecular Formula |
C14H14Cl2N4O |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14Cl2N4O/c1-8(2)12-6-13(19-18-12)14(21)20-17-7-9-3-4-10(15)5-11(9)16/h3-8H,1-2H3,(H,18,19)(H,20,21)/b17-7+ |
InChI Key |
MITSCXXXVHHGFL-REZTVBANSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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